chemical and physical properties of 1,2-diaminobutane
chemical and physical properties of 1,2-diaminobutane
An In-depth Technical Guide to 1,2-Diaminobutane: Properties, Synthesis, and Applications
Executive Summary
1,2-Diaminobutane, a chiral diamine, serves as a critical building block in organic synthesis and a versatile ligand in coordination chemistry. Its unique structural features, including a stereogenic center and two nucleophilic amino groups, make it a molecule of significant interest for researchers in drug development and asymmetric catalysis. This guide provides a comprehensive overview of the core , its stereochemistry, spectroscopic profile, synthesis, and key applications. Furthermore, it details essential safety and handling protocols to ensure its proper use in a laboratory setting.
Molecular Structure and Stereochemistry
1,2-Diaminobutane, also known as 1,2-butanediamine, is an organic compound with the chemical formula C₄H₁₂N₂.[1][2] Its structure consists of a four-carbon butane chain with two amino (-NH₂) groups attached to the first and second carbon atoms. The presence of four different substituents (an ethyl group, an aminomethyl group, an amino group, and a hydrogen atom) on the second carbon atom makes it a chiral molecule.
Chirality and Enantiomers:
Chirality is a fundamental concept in drug development, as different enantiomers of a molecule can exhibit vastly different biological activities.[3] 1,2-Diaminobutane exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1,2-diaminobutane and (S)-1,2-diaminobutane. The separation of this racemic mixture is often a crucial step for its application in asymmetric synthesis, where stereochemical control is paramount.[4]
Caption: Stereoisomers of 1,2-Diaminobutane.
Physicochemical Properties
The physical and chemical properties of 1,2-diaminobutane are summarized below. These values are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₂N₂ | [1][2] |
| Molecular Weight | 88.15 g/mol | [1][2] |
| CAS Number | 4426-48-6 | [1][5] |
| IUPAC Name | butane-1,2-diamine | [2] |
| Appearance | Colorless liquid | [6] |
| Density | 0.861 g/cm³ | [1] |
| Boiling Point | 135-138.4 °C at 760 mmHg | [1][5] |
| Flash Point | 36.3 °C | [1] |
| Refractive Index | 1.452 | [1] |
| LogP | -0.7 to 1.083 | [1][2] |
Spectroscopic Profile
Spectroscopic data is vital for the structural elucidation and purity assessment of chemical compounds.
-
¹H NMR Spectroscopy : The proton NMR spectrum of 1,2-diaminobutane would be expected to show complex signals due to the chiral center and the protons on the nitrogen atoms, which can exchange. Key signals would include those for the ethyl group (a triplet and a quartet), the methylene protons adjacent to the primary amine, and the methine proton at the chiral center.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For 1,2-diaminobutane, four distinct signals corresponding to the four carbon atoms in the molecule would be anticipated.
-
Infrared (IR) Spectroscopy : The IR spectrum is useful for identifying functional groups. Key absorptions for 1,2-diaminobutane would include N-H stretching vibrations (typically in the 3300-3500 cm⁻¹ region) and C-H stretching vibrations (around 2850-2960 cm⁻¹).[7]
-
Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak [M]⁺ would be observed at m/z 88. The fragmentation pattern would likely involve the loss of amino and ethyl groups.[2]
Synthesis and Reactivity
Synthesis: 1,2-Diaminobutane can be synthesized through various routes. A common laboratory and potential industrial method involves the decarboxylation of the amino acid ornithine. This can be achieved through enzymatic methods, although this can be costly, or through chemical methods involving heating a salt of ornithine in the presence of an aldehyde or ketone catalyst.[8][9] Other synthetic strategies include the vicinal diamination of alkenes, a powerful but challenging method for installing two amino groups across a double bond.[10][11]
Caption: General workflow for synthesis from ornithine.
Reactivity: The two amino groups in 1,2-diaminobutane confer its characteristic reactivity.
-
Nucleophilicity : The lone pairs on the nitrogen atoms make them effective nucleophiles, allowing them to react with a wide range of electrophiles to form amides, sulfonamides, and other derivatives.
-
Basicity : As amines, they are basic and will react with acids to form ammonium salts.
-
Ligand Formation : 1,2-Diaminobutane is an excellent bidentate ligand, meaning it can bind to a metal center through its two nitrogen atoms to form stable chelate complexes. This property is extensively exploited in coordination chemistry and catalysis.[4][12] Chiral versions of these ligands are particularly valuable in asymmetric catalysis, where they can induce stereoselectivity in chemical transformations.[13][14]
Key Applications in Research and Development
The unique properties of 1,2-diaminobutane make it a valuable molecule in several scientific fields.
-
Asymmetric Catalysis : Enantiomerically pure 1,2-diaminobutane is a precursor for synthesizing chiral ligands. These ligands, when complexed with transition metals like iridium, palladium, or rhodium, are highly effective catalysts for asymmetric reactions, such as transfer hydrogenation and allylic alkylation.[3][13] Such reactions are fundamental for producing single-enantiomer pharmaceuticals.
-
Drug Development : The 1,2-diamine motif is a common structural feature in many biologically active compounds and medicinal agents.[15] Derivatives of 1,2-diaminobutane have been investigated as potential neuroprotective agents, specifically as antagonists for Ca²⁺-permeable AMPA receptors, which are implicated in ischemic neuronal damage.[16]
-
Organic Synthesis : As a difunctional molecule, it serves as a versatile building block for constructing more complex molecules, including various heterocyclic compounds and polyamines.[10]
Safety and Handling
1,2-Diaminobutane is a hazardous chemical that requires careful handling to minimize risks.
Hazard Identification:
-
Flammable : It is a flammable liquid and vapor.[6]
-
Corrosive : Causes severe skin burns and eye damage.[6]
-
Toxic/Harmful : It can be harmful if swallowed or inhaled and is toxic in contact with skin.[6]
Recommended Handling Procedures:
-
Ventilation : Always handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[6][17]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including impervious gloves, safety goggles with a face shield, and protective clothing.[6]
-
Storage : Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed.[18]
-
Spill and First Aid : In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek immediate medical attention. For inhalation, move the person to fresh air. If swallowed, rinse the mouth but do not induce vomiting.[6]
References
- butane-1,2-diamine | CAS#:4426-48-6 | Chemsrc. (n.d.).
- 1,2-Butanediamine | C4H12N2 | CID 138231 - PubChem. (n.d.). National Institutes of Health.
- 1,2-Diaminobutane - (Amines|Alkylamines). (n.d.). Koei Chemical Co., Ltd.
- Process for the preparation of diaminobutane. (n.d.). Google Patents.
- 1,2-DIAMINOBUTANE(4426-48-6) IR Spectrum. (n.d.). ChemicalBook.
- SAFETY DATA SHEET - TCI Chemicals. (n.d.).
- 1,2-Diaminopropane - Safety Data Sheet. (2026, January 17). ChemicalBook.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2026, January 2).
- Yoneda, Y., et al. (2002). Discovery of diaminobutane derivatives as Ca(2+)-permeable AMPA receptor antagonists. Bioorganic & Medicinal Chemistry, 10(5), 1347-59.
- (+/-)-2-Aminobutane SAFETY DATA SHEET. (2010, November 9).
- Safety Data Sheet - LGC Standards. (n.d.).
- Process for the preparation of diaminobutane. (n.d.). Google Patents.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- Synthesis of 1,2-diamines. (n.d.). ResearchGate.
- 1,2-Diaminopropane - Wikipedia. (n.d.).
- Toste, F. D., & Jørgensen, K. A. (2012). Ion-paired chiral ligands for asymmetric palladium catalysis. Nature Chemistry, 4(5), 353–357.
- EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. (n.d.). Scholarly Commons.
- Material Safety Data Sheet - 1,4-Diaminobutane, 99%. (n.d.). Cole-Parmer.
- Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. (n.d.). ACS Publications.
- Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. (2022, May 13). MDPI.
- Catalytic asymmetric synthesis of 1,2-diamines. (2024, July 11). Universidad de Alicante.
- Medicinal agents incorporating the 1,2-diamine functionality. (n.d.). PubMed.
- New 2D Coordination Polymer of Cobalt(II) Pivalate with 1,4-Diaminobutane: Synthesis and Thermal Properties. (2025, October 4). ResearchGate.
Sources
- 1. butane-1,2-diamine | CAS#:4426-48-6 | Chemsrc [chemsrc.com]
- 2. 1,2-Butanediamine | C4H12N2 | CID 138231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 5. 1,2-Diaminobutane - (Amines|Alkylamines):Koei Chemical Co., Ltd [koeichem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 1,2-DIAMINOBUTANE(4426-48-6) IR Spectrum [chemicalbook.com]
- 8. EP3271324B1 - Process for the preparation of diaminobutane - Google Patents [patents.google.com]
- 9. WO2016146627A1 - Process for the preparation of diaminobutane - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. rua.ua.es [rua.ua.es]
- 12. researchgate.net [researchgate.net]
- 13. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Medicinal agents incorporating the 1,2-diamine functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of diaminobutane derivatives as Ca(2+)-permeable AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. fishersci.com [fishersci.com]
